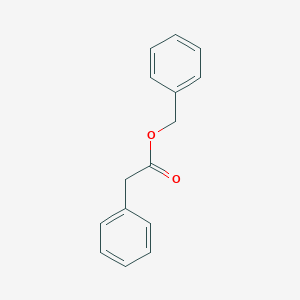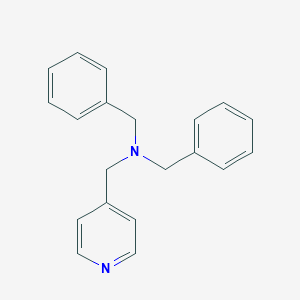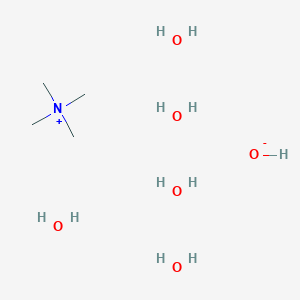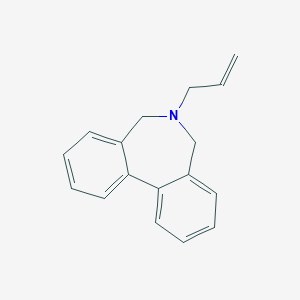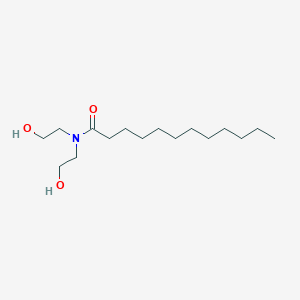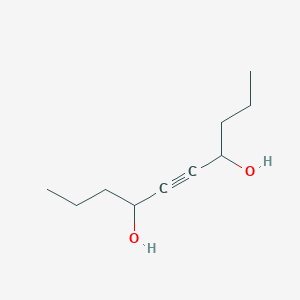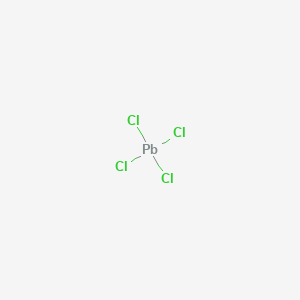
Lead tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead Tetrachloride: An Overview Lead tetrachloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown crystalline powder that is soluble in water and other organic solvents. This compound is known for its high toxicity and has been used in various applications, including as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a source of lead in the synthesis of other lead compounds. Synthesis Method Lead tetrachloride can be synthesized through various methods, including the reaction of lead with chlorine gas, the reaction of lead oxide with hydrochloric acid, and the reaction of lead acetate with hydrochloric acid. The most common method involves the reaction of lead with excess chlorine gas in a closed system, which results in the formation of lead tetrachloride. Scientific Research Application Lead tetrachloride has been widely used in scientific research due to its ability to form stable complexes with various ligands. It has been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and the chlorination of aromatic compounds. It has also been used as a reagent in analytical chemistry for the determination of various metals, including lead, copper, and iron. Mechanism of Action The mechanism of action of lead tetrachloride is not fully understood. However, it is believed that it reacts with various functional groups in organic molecules, such as carboxylic acids and alcohols, to form stable complexes. It also reacts with various metals to form metal complexes, which can be used as catalysts in organic reactions. Biochemical and Physiological Effects Lead tetrachloride is highly toxic and can cause severe damage to the liver and kidneys. It can also cause damage to the nervous system and lead to neurological disorders. Exposure to lead tetrachloride can also cause anemia, gastrointestinal problems, and reproductive problems. Advantages and Limitations for Lab Experiments The main advantage of lead tetrachloride in lab experiments is its ability to form stable complexes with various ligands. This makes it a useful reagent in analytical chemistry and a catalyst in organic reactions. However, its high toxicity and potential health hazards limit its use in lab experiments. Future Directions There are several future directions for the use of lead tetrachloride in scientific research. One potential application is in the synthesis of new lead compounds for use in organic reactions and as catalysts. Another potential application is in the development of new analytical methods for the determination of various metals. Additionally, further research is needed to fully understand the mechanism of action of lead tetrachloride and its potential health hazards.
特性
CAS番号 |
13463-30-4 |
|---|---|
製品名 |
Lead tetrachloride |
分子式 |
PbCl4 Cl4P |
分子量 |
349 g/mol |
IUPAC名 |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
InChIキー |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
正規SMILES |
Cl[Pb](Cl)(Cl)Cl |
その他のCAS番号 |
13463-30-4 |
同義語 |
lead tetrachloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



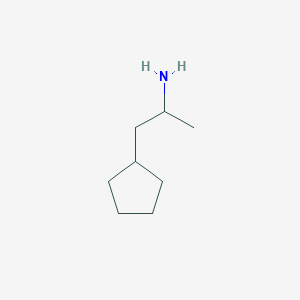
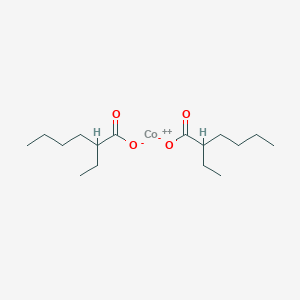
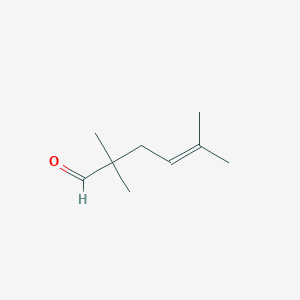

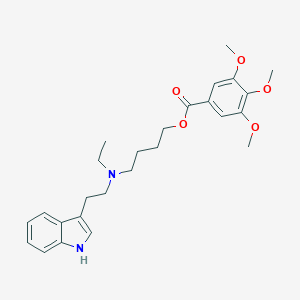
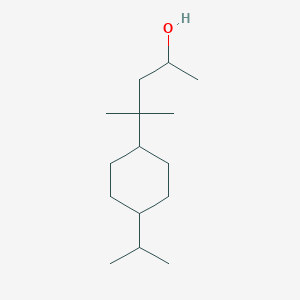
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
